molecular formula C20H23BrClN3OS2 B2541433 (E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1185243-17-7

(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2541433
M. Wt: 500.9
InChI Key: KMLMVNMMYSZYRC-VRTOBVRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a chemical compound. It is related to a class of compounds that have been studied for their potential as quorum sensing inhibitors . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, and inhibiting this process can potentially disrupt harmful bacterial behaviors such as biofilm formation and virulence production .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques: Compounds with bromobenzo[d]thiazol, diethylaminoethyl, and thiophen-2-ylacrylamide components are synthesized through various chemical reactions, including bromination, acylation, and cycloaddition reactions. These synthetic routes are crucial for the development of pharmaceuticals and materials science (Mouaffak Al Hariri et al., 1997; Zang Jia-liang et al., 2009).

Applications in Medicinal Chemistry

  • Anticancer Agents: Certain derivatives, such as those involving benzo[d]thiazol and acrylamide functionalities, have been explored for their potential as anticancer agents, showing promise in inhibiting tumor growth and affecting cell cycle phases in cancer research (A. Kamal et al., 2014).
  • Antifungal and Antimicrobial Activities: Thiazolyl and thiophene derivatives exhibit significant antifungal and antimicrobial activities, making them valuable in the development of new therapeutic agents (B. Narayana et al., 2004).

Polymer Science and Material Chemistry

  • Hydrogel Formation: The incorporation of acrylamide functionalities into polymers, including proteins, enables the formation of hydrogels. These materials have applications in biotechnology and medical devices due to their biocompatibility and mechanical properties (Junpeng Xiao & T. Tolbert, 2009).

Analytical Chemistry

  • Analyte Determination in Food: Acrylamide derivatives play a role in analytical methods for determining the presence of harmful substances in food. These methods are crucial for ensuring food safety and public health (D. Abd El-Hady & H. M. Albishri, 2015).

properties

IUPAC Name

(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3OS2.ClH/c1-3-23(4-2)11-12-24(19(25)10-8-16-6-5-13-26-16)20-22-17-9-7-15(21)14-18(17)27-20;/h5-10,13-14H,3-4,11-12H2,1-2H3;1H/b10-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMVNMMYSZYRC-VRTOBVRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.